2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide
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Overview
Description
2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide is a chemical compound characterized by the presence of a chloro group, a difluoromethyl group, and a pyrimidinyl group attached to a cyclopentyl acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrimidinyl intermediate:
Cyclopentylation: The pyrimidinyl intermediate is then reacted with a cyclopentyl derivative under suitable conditions to form the cyclopentyl-pyrimidinyl intermediate.
Acetamidation: Finally, the cyclopentyl-pyrimidinyl intermediate is reacted with chloroacetamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cross-Coupling Reactions: The pyrimidinyl group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while cross-coupling with an aryl boronic acid would yield a biaryl compound.
Scientific Research Applications
2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrimidinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide is unique due to the combination of its difluoromethyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF2N3O/c1-8-6-9(11(15)16)18-12(17-8)13(4-2-3-5-13)19-10(20)7-14/h6,11H,2-5,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHJNIFWAWPQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2(CCCC2)NC(=O)CCl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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